No Direct Pharmacological Comparator Evidence Available for 4-Ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide
Despite an extensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, PubMed), no head-to-head comparative bioassay data were found for 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide against any structurally defined analog [1][2]. A relevant patent (US10301286) describes piperazine derivatives as MC4 receptor agonists, but the specific compound is not listed among the exemplified molecules and no binding or functional data are provided for it [2]. The closest structurally related compounds with published quantitative data belong to the (α-piperazinylbenzyl)benzamide series (e.g., compounds 2e, 2f), which differ fundamentally in the attachment point of the piperazine ring and the alkyl substitution pattern on the amide nitrogen [1]. Consequently, no verifiable differentiation claim can be made at this time.
| Evidence Dimension | Selectivity for δ-opioid receptor (cloned human) vs μ receptor, expressed as fold-selectivity (δ/μ) for a related (α-piperazinylbenzyl)benzamide analog (compound 2f) to illustrate the scaffold's potential for differentiation |
|---|---|
| Target Compound Data | No data available for 4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
| Comparator Or Baseline | Compound 2f (N,N-dialkyl-(α-piperazinylbenzyl)benzamide): 1755-fold δ vs μ selectivity in rat brain; 958-fold in GPI/MVD assays [1] |
| Quantified Difference | Cannot be calculated; target compound uncharacterized |
| Conditions | Receptor binding (rat brain and cloned human receptors) and functional assays (guinea pig ileum, mouse vas deferens) for compound 2f only |
Why This Matters
Without compound-specific binding or functional data, procurement decisions cannot be guided by evidence of selectivity, potency, or off-target profile, making this compound suitable only for exploratory synthesis or as a negative control when closely related active analogs are used.
- [1] Katsura Y, Zhang X, Homma K, et al. Probes for narcotic receptor-mediated phenomena. 25. Synthesis and evaluation of N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides as novel, highly selective delta opioid receptor agonists. Journal of Medicinal Chemistry. 1997;40(18):2936-2947. View Source
- [2] Sugane T, Makino T, Yamashita D, et al. Piperazine derivative. US Patent 10,301,286. Issued May 28, 2019. View Source
